

# Ecteinasclidin 743 discovery from Ecteinascidia turbinata

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ecteinasclidin 743

Cat. No.: B10785122

[Get Quote](#)

An In-depth Technical Guide to the Discovery of **Ecteinasclidin 743** from Ecteinascidia turbinata

For: Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ecteinasclidin 743** (ET-743), now known clinically as trabectedin (Yondelis®), is a potent tetrahydroisoquinoline alkaloid with significant antitumor activity.[1] Originally isolated from the Caribbean marine tunicate Ecteinascidia turbinata, its journey from a rare marine natural product to an approved oncologic agent is a landmark in drug discovery.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of ET-743, focusing on the scientific data and experimental methodologies that underpinned its evolution. With a unique molecular architecture and a novel mechanism of action targeting DNA replication and repair, ET-743 represents a distinct class of anticancer drugs.[2]

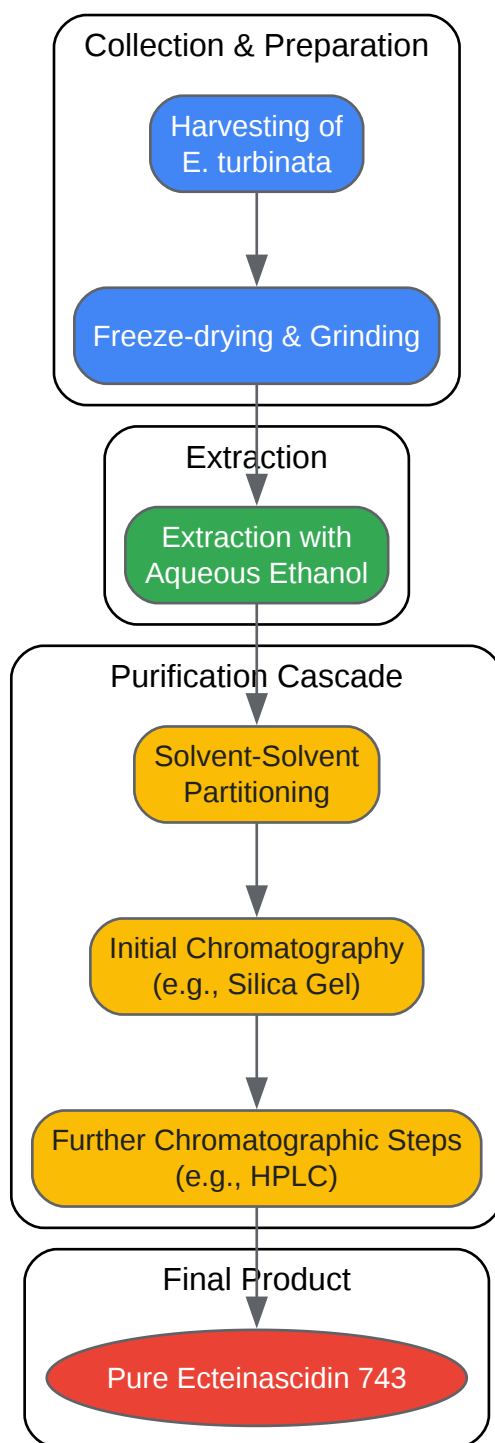
## Discovery and Isolation

The story of ET-743 began in 1969, when aqueous ethanol extracts of the colonial tunicate Ecteinascidia turbinata demonstrated antitumor properties.[2] However, the extreme scarcity of the active compound delayed its successful isolation for over two decades. In 1990, the research group of K.L. Rinehart reported the isolation and characterization of several "ecteinasclidins," with ET-743 being the most abundant, albeit at a minuscule yield of approximately 0.0001% (1 gram per 1,000 kg of wet tunicate).[2][3]

This profound supply challenge was a major hurdle for preclinical and clinical development. Initial supplies were bolstered by large-scale aquaculture of *E. turbinata* in specialized facilities. [2] Later research revealed that the true producer of ET-743 is not the tunicate itself but a bacterial symbiont, *Candidatus Endoecteinascidia frumentensis*. [4] This discovery highlighted the intricate symbiotic relationships within marine ecosystems that can yield complex, bioactive secondary metabolites.

## Experimental Protocol: General Isolation Workflow

While the precise, industrial-scale protocols are proprietary, the original discovery relied on established natural product chemistry techniques. The general workflow involved solvent extraction followed by multi-step chromatographic purification to isolate the active compound from the complex biological matrix.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation of ET-743 from its natural source.

## Structure Elucidation and Synthesis

**Ecteinasclidin 743** possesses a highly complex molecular structure, featuring a monobridged pentacyclic skeleton composed of three tetrahydroisoquinoline units (designated A, B, and C). [2][4] The structure was meticulously determined through extensive NMR and mass spectrometry studies and was definitively confirmed in 1992 by X-ray crystallography of a derived N12-oxide.[4]

The persistent supply issue spurred intense interest from the synthetic chemistry community.

- **Total Synthesis:** The first landmark total synthesis of ET-743 was accomplished by E.J. Corey's group in 1996, a significant feat in natural product synthesis.[1] This was followed by several other innovative total and formal syntheses from research groups including Fukuyama, Zhu, and Danishefsky.[5][6]
- **Semi-Synthesis:** The ultimate solution to the supply problem came from a semi-synthetic approach. A robust and scalable process was developed starting from cyanosafracin B, an antibiotic produced in abundance by the bacterium *Pseudomonas fluorescens*, which shares a common structural core with ET-743.[2] This semi-synthetic route enabled the reliable production of ET-743 for widespread clinical trials and commercialization.

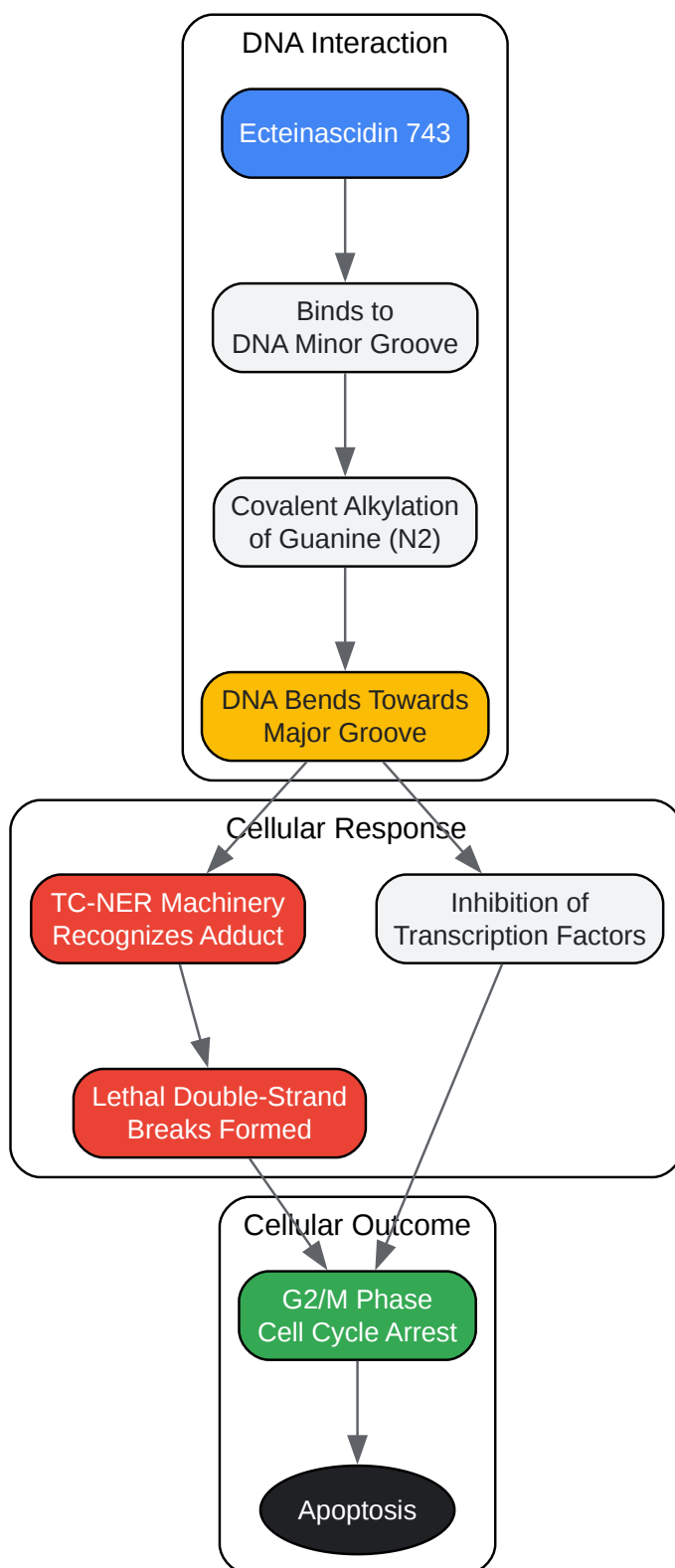
## Mechanism of Action

ET-743's antitumor activity stems from a unique mechanism that differentiates it from classical alkylating agents. It acts as a selective, covalent alkylating agent of DNA.

- **Minor Groove Binding:** ET-743 binds to the minor groove of the DNA double helix.[7]
- **Guanine Alkylation:** It selectively alkylates the N2 position of guanine residues, showing a preference for GC-rich triplets such as 5'-CGG and 5'-AGC.[4][8]
- **DNA Distortion:** This covalent adduct formation induces a remarkable bend in the DNA helix of approximately 15-20 degrees towards the major groove.[7][8] This distortion widens the minor groove and is a unique feature among minor groove binders.[8]
- **Interference with Cellular Processes:** The ET-743-DNA adduct is a lesion that is recognized by cellular machinery. Its primary cytotoxic effect is mediated by poisoning the Transcription-Coupled Nucleotide Excision Repair (TC-NER) system. When the TC-NER machinery attempts to repair the adduct, it creates lethal, irreversible double-strand DNA breaks,

ultimately triggering apoptosis.<sup>[9]</sup> This interaction also inhibits the activity of specific transcription factors and can induce protein-linked DNA breaks.<sup>[10]</sup>

- Cell Cycle Arrest: Consequently, ET-743 exposure leads to a halt in the cell cycle, predominantly in the G2-M phase, and an inhibition of DNA synthesis.<sup>[9]</sup><sup>[10]</sup>



[Click to download full resolution via product page](#)

Caption: The molecular mechanism of action for **Ecteinascidin 743**.

## Preclinical and Clinical Data

ET-743 exhibits potent cytotoxicity against a wide range of cancer cell lines, with activity often observed in the nanomolar to picomolar range.[3] It has demonstrated significant clinical activity, particularly in patients with advanced soft tissue sarcoma (STS) and ovarian cancer.

## Quantitative Data Tables

Table 1: In Vitro Cytotoxicity of **Ecteinascidin 743**

Cell Line	Cancer Type	IC50 (nM)	Exposure Time	Reference
A549	Lung Carcinoma	0.34	Not Specified	[11]
HT29	Colon Carcinoma	0.60	Not Specified	[11]
MEL	Melanoma	0.66	Not Specified	[11]
OVCAR-3	Ovarian Carcinoma	Favorable TI*	24 hours	[12]
IGROV-1	Ovarian Carcinoma	Favorable TI*	24 hours	[12]

\*Note: Specific IC50 values were not provided, but a more favorable Therapeutic Index (TI) was noted with 24h vs 1h exposure.[12]

Table 2: Summary of Clinical Efficacy in Advanced Soft Tissue Sarcoma (Pre-treated Patients)

Parameter	Value	Notes	Reference
Dosing Regimen	1.5 mg/m <sup>2</sup>	24-hour IV infusion, every 3 weeks	[13]
Objective Response Rate	4% - 8%	Phase II trials; includes partial responses	[13]
6-Month Progression-Free Survival	24% - 35%	Highlights significant disease stabilization	[13]
Median Overall Survival	~12.8 months	Data from a French Phase II trial	[13]

| Primary Toxicities | Neutropenia, Transaminitis | Generally manageable and reversible |[13] |

Table 3: Key Pharmacokinetic Parameters of Trabectedin

Parameter	Description	Characteristic	Reference
Clearance	Rate of drug removal	High	[14][15]
Volume of Distribution	Extent of drug distribution in tissues	Large	[14][15]
Terminal Half-life	Time to eliminate half the drug	Long	[14][15]

| Inter-patient Variability | Variation in drug exposure (AUC) | High (~34%) |[16] |

## Key Experimental Methodologies

The characterization of ET-743's unique mechanism of action required specialized biophysical and cellular assays.

- **DNA Bending Analysis:** The extent and direction of the DNA bend induced by ET-743 were determined using electrophoretic mobility shift assays. This technique involves creating site-



specific ET-743 adducts on DNA oligomers. The altered migration pattern of the drug-bound DNA fragments during gel electrophoresis, compared to unbound fragments, allows for the calculation of the induced bend angle and its direction.[7]

- **DNA Damage Assessment:** Alkaline elution was a key technique used to characterize the nature of DNA damage.[10] This method distinguishes between different types of DNA lesions, such as single-strand breaks, double-strand breaks, and DNA-protein crosslinks, based on the rate at which DNA passes through a filter under denaturing (alkaline) conditions. Experiments demonstrated that ET-743 induces protein-linked DNA breaks.[10]
- **DNA Footprinting:** While not detailed in the specific context of the initial discovery, DNase I footprinting is a standard method to precisely map the binding site of a molecule (like ET-743) or a protein on a DNA sequence.[17][18] The region of DNA bound by the molecule is protected from cleavage by the DNase I enzyme, leaving a "footprint" on a sequencing gel, which reveals the exact binding location.[18]

## Conclusion

The discovery and development of **Ecteinascidin 743** is a testament to the value of natural product exploration and the power of synthetic chemistry to overcome natural supply limitations. Its journey from a rare compound in a marine tunicate to a clinically approved drug for sarcoma was driven by rigorous scientific investigation into its complex structure and unique DNA-targeted mechanism. By alkylating the minor groove and bending DNA towards the major groove, ET-743 engages the cell's DNA repair machinery in a lethal fashion, representing a truly novel paradigm in cancer chemotherapy. The continued study of ET-743 and its analogs offers valuable insights for the design of next-generation DNA-interactive anticancer agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ecteinascidin 743 [chem-is-you.blogspot.com]

- 2. [books.rsc.org](https://books.rsc.org) [[books.rsc.org](https://books.rsc.org)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. Ecteinasidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc.ncbi.nlm.nih.gov/)]
- 5. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 6. Total synthesis of ecteinascidin 743 - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 7. Ecteinascidin 743: a minor groove alkylator that bends DNA toward the major groove - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. [farmamol.web.uah.es](https://farmamol.web.uah.es) [[farmamol.web.uah.es](https://farmamol.web.uah.es)]
- 9. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 10. Ecteinascidin 743 induces protein-linked DNA breaks in human colon carcinoma HCT116 cells and is cytotoxic independently of topoisomerase I expression - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 11. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 12. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 13. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]
- 14. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- 15. Phase I and pharmacokinetic study of trabectedin as a 1- or 3-hour infusion weekly in patients with advanced solid malignancies - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 16. Frontiers | Pharmacometabolomics of trabectedin in metastatic soft tissue sarcoma patients [[frontiersin.org](https://frontiersin.org)]
- 17. DNase I footprinting [[gene.mie-u.ac.jp](https://gene.mie-u.ac.jp)]
- 18. [med.upenn.edu](https://med.upenn.edu) [[med.upenn.edu](https://med.upenn.edu)]
- To cite this document: BenchChem. [Ecteinascidin 743 discovery from Ecteinascidia turbinata]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10785122#ecteinascidin-743-discovery-from-ecteinascidia-turbinata>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)